![molecular formula C18H20FN3O3 B14932666 1-{[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B14932666.png)
1-{[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID is a complex organic compound that features a fluorophenyl group, a pyrazole ring, and a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the acetylation of the pyrazole ring and the formation of the piperidine carboxylic acid moiety.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the fluorophenyl ring.
Scientific Research Applications
1-{2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group and pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
- 1-{2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID
- 1-{2-[3-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID
- 1-{2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID
Uniqueness: The presence of the fluorophenyl group in 1-{2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID distinguishes it from similar compounds. The fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C18H20FN3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H20FN3O3/c1-11-15(17(21-20-11)12-2-4-14(19)5-3-12)10-16(23)22-8-6-13(7-9-22)18(24)25/h2-5,13H,6-10H2,1H3,(H,20,21)(H,24,25) |
InChI Key |
IYSYPLWKGKKYBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


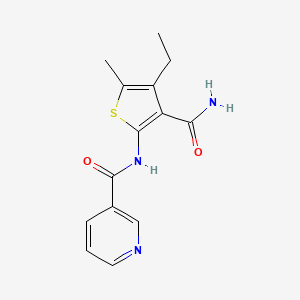
![methyl 2-{[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14932594.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14932597.png)


![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B14932612.png)
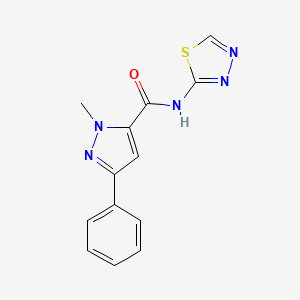
![N-(1,3-benzothiazol-2-yl)-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14932624.png)
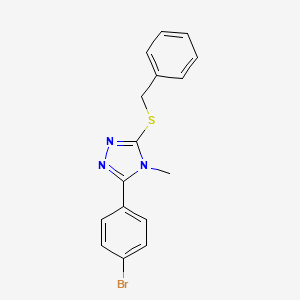
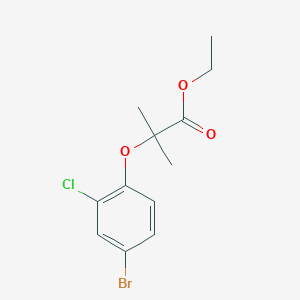
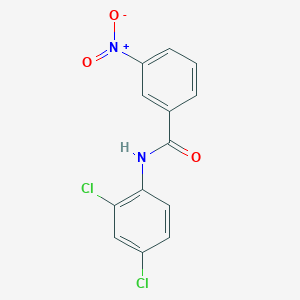
![N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14932663.png)

![1-[(4-Tert-butylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B14932674.png)
